An In-Depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride: Chemical Properties, Structure, and Biological Relevance
An In-Depth Technical Guide to (R)-4-Cyanothiazolidine Hydrochloride: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of (R)-4-Cyanothiazolidine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a building block for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Chemical Properties and Structure
(R)-4-Cyanothiazolidine hydrochloride is a white to off-white crystalline powder. Its chemical structure consists of a thiazolidine ring with a nitrile group at the 4-position, in the (R) configuration, and is supplied as a hydrochloride salt.
Table 1: Chemical and Physical Properties of (R)-4-Cyanothiazolidine Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClN₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 150.63 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 391248-17-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 200-203 °C | --INVALID-LINK-- |
| Solubility | Good solubility in water, methanol, and ethanol. | --INVALID-LINK-- |
| Storage | Store at room temperature, keep dry and cool. For long-term storage, -20°C is recommended. | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | Typically ≥95% or ≥97% | --INVALID-LINK--, --INVALID-LINK-- |
Structure:
Experimental Protocols
A probable synthetic pathway would start from (R)-thiazolidine-4-carboxylic acid, which can be synthesized from L-cysteine and formaldehyde. The carboxylic acid would then be converted to the corresponding amide, followed by dehydration to yield the nitrile.
General Experimental Workflow for the Synthesis of Thiazolidine Derivatives:
Caption: Plausible synthetic workflow for (R)-4-Cyanothiazolidine hydrochloride.
Biological Relevance: Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition
(R)-4-Cyanothiazolidine hydrochloride is a crucial building block for the synthesis of a class of drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3][4][5] DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][6]
Signaling Pathway of DPP-4 Inhibition:
Incretin hormones are released from the gut in response to food intake and stimulate the pancreas to produce insulin, while also suppressing the release of glucagon. This helps to lower blood glucose levels. DPP-4 rapidly degrades these incretins, thus limiting their action.
DPP-4 inhibitors block the action of the DPP-4 enzyme, leading to increased levels of active GLP-1 and GIP. This, in turn, enhances insulin secretion and reduces glucagon secretion in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of action of DPP-4 inhibitors.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation and quality control of (R)-4-Cyanothiazolidine hydrochloride. While specific spectra are proprietary to manufacturers, typical expected signals can be predicted based on the structure. Researchers are advised to obtain certificates of analysis from their suppliers for detailed spectroscopic information.
Safety and Handling
(R)-4-Cyanothiazolidine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-4-Cyanothiazolidine hydrochloride is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and scientists working in drug discovery and development. This guide provides a foundational overview to support these endeavors.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Dipeptidyl Peptidase-4 (DPP-4) - A Novel Approach to Treat Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
